Physicochemical Property Differentiation vs. Apixaban: Higher Rotatable Bond Count and Structural Flexibility
Compared to apixaban (CAS 503612-47-3), the target compound exhibits a significantly higher rotatable bond count (7 vs. 5), identical hydrogen bond donor count (1), and a lower computed XLogP3-AA (2.5 vs. ~3.5), suggesting greater molecular flexibility and reduced lipophilicity [1]. These computed parameters imply different passive membrane permeability and oral bioavailability characteristics, making the target compound unsuitable as a direct surrogate for apixaban in pharmacokinetic or formulation studies [2].
| Evidence Dimension | Computed physicochemical properties (Rotatable Bonds, HBD, XLogP3-AA) |
|---|---|
| Target Compound Data | Rotatable bonds: 7; HBD: 1; XLogP3-AA: 2.5 |
| Comparator Or Baseline | Apixaban: Rotatable bonds: 5; HBD: 1; XLogP3-AA: ~3.5 |
| Quantified Difference | Rotatable bonds: +2 (40% increase); XLogP3-AA: approximately -1.0 log unit (lower lipophilicity) |
| Conditions | Computed physicochemical properties from PubChem (2026 release) and ChEMBL, no experimental validation available for target compound. |
Why This Matters
The higher rotatable bond count predicts greater conformational entropy penalty upon target binding, which may reduce binding affinity for rigid binding pockets relative to apixaban.
- [1] PubChem. (2026). Compound Summary for CID 7687568. National Center for Biotechnology Information. View Source
- [2] ChEMBL. Apixaban (CHEMBL231779). European Bioinformatics Institute. View Source
